

Spectroscopic Profile of 1,4-Dithiane: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dithiane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Dithiane**, a heterocyclic compound with applications in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data of 1,4-Dithiane

The structural elucidation of **1,4-Dithiane** is supported by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1,4-Dithiane**.

Table 1: ^1H NMR Spectroscopic Data of **1,4-Dithiane**

Chemical Shift (δ) ppm	Multiplicity	Solvent
2.85	Singlet	CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data of **1,4-Dithiane**

Chemical Shift (δ) ppm	Solvent
29.14	CDCl_3

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Dithiane** reveals characteristic vibrational modes of its functional groups. The following data is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook[1].

Table 3: Principal IR Absorption Bands of **1,4-Dithiane**

Wavenumber (cm^{-1})	Intensity	Assignment
~2920	Strong	C-H Stretch
~1420	Medium	CH_2 Scissoring
~1280	Medium	CH_2 Wagging
~1150	Medium	CH_2 Twisting
~920	Strong	CH_2 Rocking
~680	Strong	C-S Stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1,4-Dithiane** provides information about its molecular weight and fragmentation pattern.

Table 4: Major Peaks in the Mass Spectrum of **1,4-Dithiane**

m/z	Relative Intensity (%)	Assignment
120	100	[M] ⁺ (Molecular Ion)
61	60	[C ₂ H ₅ S] ⁺
46	55	[CH ₂ S] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1,4-Dithiane** and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,4-Dithiane** in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Parameters (400 MHz Spectrometer):
 - Pulse Program: A standard single-pulse sequence (e.g., zg on Bruker instruments).
 - Acquisition Time (AQ): 3-4 seconds.
 - Relaxation Delay (D1): 1-2 seconds.
 - Number of Scans (NS): 8 to 16 scans for a sample of this concentration.
 - Spectral Width (SW): 0-12 ppm.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and reference the TMS peak to 0.00 ppm. Perform a baseline correction.
- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
- Instrument Parameters (100 MHz Spectrometer):

- Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to provide a spectrum with singlets for each carbon.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
- Spectral Width (SW): 0-220 ppm.
- Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and reference the CDCl_3 solvent peak to 77.16 ppm. Perform a baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

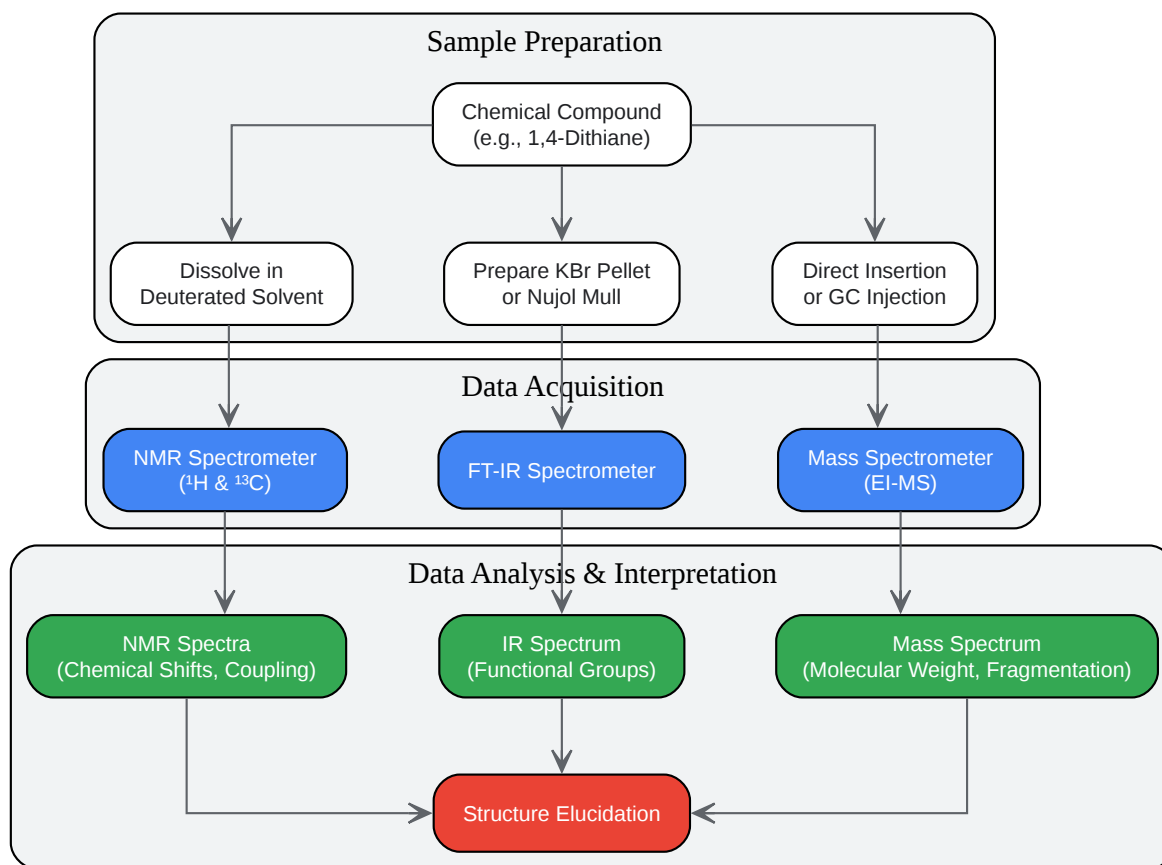
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **1,4-Dithiane** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Background: Run a background spectrum of the empty sample compartment prior to sample analysis.
- Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. The data is typically presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of solid **1,4-Dithiane** via a direct insertion probe.
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 40-400.
 - Scan Rate: 1 scan/second.
- Data Analysis: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak and characteristic fragment ions are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,4-Dithiane**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 1,4-Dithiane [webbook.nist.gov]

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